molecular formula C16H15N3O3S B2504761 4-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisothiazol-5-yl)butanamide CAS No. 1207011-11-7

4-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisothiazol-5-yl)butanamide

Cat. No.: B2504761
CAS No.: 1207011-11-7
M. Wt: 329.37
InChI Key: SATPNUJJDPYDCT-UHFFFAOYSA-N
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Description

4-(1,3-Dioxoisoindolin-2-yl)-N-(3-methylisothiazol-5-yl)butanamide is a synthetic small molecule designed for research applications, integrating a phthalimide (1,3-dioxoisoindoline) moiety and a 3-methylisothiazol-5-amine group within its structure. Compounds featuring the phthalimide group have been investigated for a range of biological activities, including anti-tumor properties . Furthermore, the isothiazole ring is a privileged structure in medicinal chemistry, known for its presence in various pharmacologically active molecules. This compound is intended for research use only and is not approved for diagnostic, therapeutic, or personal use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10-9-14(23-18-10)17-13(20)7-4-8-19-15(21)11-5-2-3-6-12(11)16(19)22/h2-3,5-6,9H,4,7-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATPNUJJDPYDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lactone Ring-Opening with Potassium Phthalimide

γ-Butyrolactone reacts with potassium phthalimide in dimethylacetamide (DMAC) under reflux conditions to yield the intermediate acid:

Reaction Conditions

Parameter Specification
Reagents γ-Butyrolactone, K-phthalimide
Solvent DMAC
Temperature 120-130°C (reflux)
Time 10-12 hours
Workup Acidification with NaHSO₄
Yield 68-72% (estimated from analogs)

The mechanism proceeds via nucleophilic attack of phthalimide anion on the lactone's electrophilic carbonyl, followed by ring opening and protonation.

Alternative Route via Gabriel Synthesis

While traditionally used for amine synthesis, modified Gabriel protocols enable direct installation of the dioxoisoindolinyl group:

  • Alkylation of potassium phthalimide with 4-bromobutanoyl chloride
  • Hydrolysis of intermediate alkylphthalimide to carboxylic acid

This two-step approach offers superior purity (>95% by HPLC) but requires stringent anhydrous conditions.

Preparation of 3-Methylisothiazol-5-Amine

Hantzsch-Type Cyclization

A three-component reaction between:

  • Thiocyanate source : Ammonium thiocyanate
  • β-Keto ester : Methyl acetoacetate
  • Halogen donor : I₂ or NBS

Optimized Protocol :

  • React methyl acetoacetate (1.0 eq) with NH₄SCN (1.2 eq) in acetic acid
  • Add iodine (0.5 eq) at 0°C, warm to 25°C
  • Stir for 6 hours to form 3-methylisothiazole-5-carboxylic acid
  • Curtius rearrangement with diphenylphosphoryl azide (DPPA) to install amine

Key Analytical Data

Stage Characterization
Cyclization product ¹H NMR (CDCl₃): δ 2.45 (s, CH₃), 6.82 (s, C4-H)
Amine derivative HRMS m/z: 129.0384 [M+H]+

Functional Group Interconversion

Commercial 3-methylisothiazole-5-carbonitrile undergoes Staudinger reduction:

  • Treat with LiAlH₄ in THF at 0°C
  • Quench with NH₄Cl, extract with CH₂Cl₂
  • Isolate amine via fractional distillation (bp 89-91°C/0.1 mmHg)

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Utilizing 1,1'-carbonyldiimidazole (CDI) as activator:

Procedure

  • Dissolve 4-(1,3-dioxoisoindolin-2-yl)butanoic acid (1.0 eq) in DMF
  • Add CDI (1.1 eq), stir 30 min at 25°C
  • Introduce 3-methylisothiazol-5-amine (1.5 eq)
  • Stir 24 hours, precipitate product with ice-water

Optimization Table

Parameter Tested Range Optimal Value
Solvent DMF, THF, DCM DMF
Temperature 0°C to 40°C 25°C
Coupling Agent CDI, DCC, EDCI CDI
Reaction Time 12-36 hours 24 hours

Chlorotriazine Activation

Alternative method using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT):

  • Mix acid (1.0 eq) and CDMT (1.0 eq) in DMAC at 0°C
  • Add N-methylmorpholine (1.0 eq) followed by amine
  • Warm to 25°C, stir 20 hours
  • Isolate by precipitation (83% yield reported for analogs)

Critical Process Parameters and Yield Optimization

Solvent Effects on Amidation

Comparative study of reaction efficiency:

Solvent Dielectric Constant Yield (%) Purity (HPLC)
DMF 36.7 78 98.2
THF 7.5 42 89.5
DCM 8.9 31 85.7
DMAC 37.8 81 97.8

Polar aprotic solvents maximize activation efficiency through stabilization of intermediate acyl-imidazolides.

Temperature Profile Analysis

Temperature (°C) Completion Time (h) Byproduct Formation (%)
0 48 <1
25 24 2.1
40 12 8.7

Lower temperatures minimize racemization but require extended reaction times.

Analytical Characterization Benchmarks

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)
δ 2.38 (s, 3H, CH₃), 2.65-2.72 (m, 2H, CH₂), 3.18-3.25 (m, 2H, CH₂), 4.21 (t, J=7.2 Hz, 2H, NCH₂), 7.85-7.92 (m, 4H, Ar-H), 8.42 (s, 1H, NH), 8.64 (s, 1H, C4-H isothiazole)

HRMS (ESI-TOF)
m/z calc. for C₁₈H₁₈N₃O₃S [M+H]⁺: 356.1068, found: 356.1065

Chromatographic Purity

HPLC (C18, 60% MeCN/40% H₂O + 0.1% TFA):

  • Retention time: 6.72 min
  • Purity: 98.6% (220 nm), 97.9% (254 nm)

Challenges and Alternative Approaches

Isothiazole Ring Sensitivity

The 3-methylisothiazol-5-amine demonstrates thermal lability above 80°C, necessitating low-temperature coupling protocols. Mitigation strategies include:

  • Using ice-cooled reaction mixtures during amine addition
  • Purge systems with inert gas to prevent oxidative decomposition

Phthalimide Hydrolysis Risks

Extended reaction times in aqueous workup can hydrolyze the dioxoisoindolinyl group. Controlled acidification (pH 4-5) and rapid extraction minimize this side reaction.

Emerging Methodologies

Recent advances propose:

  • Flow chemistry approaches for telescoped synthesis
  • Enzymatic amidation using lipase B (CAL-B) in non-aqueous media
  • Photoredox-mediated C-N coupling for stereoretentive amide formation

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisothiazol-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution Reagents: Halides, acids, or bases depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisothiazol-5-yl)butanamide involves its interaction with specific molecular targets and pathways. This could include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substitutions

Pyrazole Derivatives
  • 4-(1,3-Dioxoisoindolin-2-yl)-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide (CAS 1371461-33-4) Molecular Formula: C₁₈H₂₀N₄O₃ Molecular Weight: 340.4 g/mol Key Features: Replaces the isothiazole with a pyrazole ring bearing an isopropyl group. The pyrazole’s electron-rich nature may enhance π-π stacking interactions compared to the sulfur-containing isothiazole. Synthesis: Likely involves coupling a phthalimide-containing butanoyl chloride with an aminopyrazole intermediate, analogous to methods in and .
Pyrrolidinone Derivatives
  • 4-(1,3-Dioxoisoindolin-2-yl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)butanamide (CAS 896274-99-0) Molecular Formula: C₂₃H₂₃N₃O₅ Molecular Weight: 421.4 g/mol Key Features: Incorporates a 3-methoxyphenyl-substituted pyrrolidinone, introducing hydrogen-bonding capability via the ketone and methoxy groups. The bulkier substituent may reduce solubility compared to the smaller isothiazole .

Functional Group Variations

Sulfonamide-Linked Compounds
  • The pyridinyl moiety could improve water solubility relative to the isothiazole .
Triazolidine Derivatives
  • 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c)
    • Molecular Formula : C₂₃H₁₈N₄O₂S
    • Molecular Weight : 414.47 g/mol
    • Key Features : A thioxo-triazolidine ring replaces the butanamide chain. The compound exhibits a high melting point (>300°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking. IR peaks at 1785 cm⁻¹ (phthalimide C=O) and 1217 cm⁻¹ (C=S) confirm functional groups .

Comparative Analysis: Key Parameters

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound (3-Methylisothiazole) Not Provided Not Provided Phthalimide, Isothiazole, Butanamide Potential kinase modulation
Pyrazole Derivative C₁₈H₂₀N₄O₃ 340.4 Phthalimide, Pyrazole Enhanced π-π interactions
Pyrrolidinone Derivative C₂₃H₂₃N₃O₅ 421.4 Phthalimide, Pyrrolidinone, Methoxy Reduced solubility due to bulk
Sulfonamide Derivative C₂₄H₂₃N₅O₅S 493.53 Phthalimide, Sulfonamide, Pyridine High polarity, improved bioavailability
Triazolidine Derivative (13c) C₂₃H₁₈N₄O₂S 414.47 Phthalimide, Triazolidine, Thioxo High thermal stability (>300°C)

Biological Activity

4-(1,3-Dioxoisoindolin-2-yl)-N-(3-methylisothiazol-5-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological properties, including its role as an Nrf2 activator and its antibacterial and antifungal activities.

Chemical Structure

The chemical structure of 4-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisothiazol-5-yl)butanamide can be represented as follows:

C15H16N2O4S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_4\text{S}

This structure includes a dioxoisoindoline moiety and a methylisothiazole group, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to activate the Nrf2 pathway. Nrf2 (nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. Activation of Nrf2 has been linked to various protective effects in cellular models.

Antimicrobial Activity

Research has shown that derivatives of isoindoline compounds exhibit significant antimicrobial properties. Studies have demonstrated that various isoindoline derivatives, including those containing the dioxoisoindoline structure, possess notable antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Isoindoline Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
4-(1,3-Dioxoisoindolin-2-yl)butanamideStaphylococcus aureus625 µg/mL
4-(1,3-Dioxoisoindolin-2-yl)butanamideCandida albicansSignificant activity
Other derivativesPseudomonas aeruginosaVaries (some > 1250 µg/mL)

The above table summarizes the antimicrobial activities observed in various studies. The compound has shown effective inhibition against Staphylococcus aureus and Candida albicans, indicating its potential as a therapeutic agent against infections caused by these pathogens.

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial properties, some studies have explored the cytotoxic effects of isoindoline derivatives. For instance, certain derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.

Case Study: Cytotoxicity Assay

A study assessed the cytotoxic effects of several isoindoline compounds on human cancer cell lines. The results indicated that:

  • Compounds with the dioxoisoindoline structure exhibited IC50 values in the micromolar range against breast and lung cancer cell lines.
  • The mechanism was hypothesized to involve apoptosis induction and interference with cell cycle progression.

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